molecular formula C14H23NO4 B11850311 Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate

Cat. No.: B11850311
M. Wt: 269.34 g/mol
InChI Key: QSQOMDPVJANVAU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetoacetic ester. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxopiperidine-1-carboxylate
  • 1-Boc-3-piperidone
  • Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or ease of synthesis .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23NO4/c1-10(16)8-12(17)11-6-5-7-15(9-11)13(18)19-14(2,3)4/h11H,5-9H2,1-4H3

InChI Key

QSQOMDPVJANVAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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